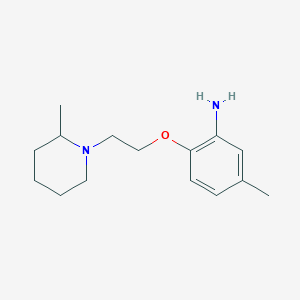

5-Methyl-2-(2-(2-methylpiperidin-1-yl)ethoxy)aniline

Description

Classification and Nomenclature

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for complex organic molecules containing multiple functional groups. The compound is classified as a substituted aniline derivative, specifically falling under the category of aryl ethers due to the presence of the ethoxy linkage. The complete International Union of Pure and Applied Chemistry name, 5-methyl-2-[2-(2-methyl-1-piperidinyl)ethoxy]aniline, provides precise structural information about the spatial arrangement of all substituents.

From a chemical classification perspective, this compound belongs to several important categories simultaneously. It is categorized as an aromatic amine due to the aniline functionality, an ether compound because of the ethoxy linkage, and a tertiary amine owing to the nitrogen atom within the piperidine ring. The compound's unique identifier in chemical databases includes the Chemical Abstracts Service number 947017-80-3 and the Molecular Design Limited number MFCD11051004.

| Chemical Classification | Category | Specific Type |

|---|---|---|

| Primary Classification | Aromatic Amine | Substituted Aniline |

| Secondary Classification | Ether Compound | Alkyl Aryl Ether |

| Tertiary Classification | Heterocyclic Compound | Piperidinyl Derivative |

| Functional Group Category | Polyfunctional Molecule | Mixed Amine-Ether System |

The compound's molecular formula C15H24N2O indicates the presence of fifteen carbon atoms, twenty-four hydrogen atoms, two nitrogen atoms, and one oxygen atom, resulting in a molecular weight of 248.3639 grams per mole. The structural complexity is further reflected in the International Chemical Identifier code 1S/C15H24N2O/c1-12-6-7-15(14(16)11-12)18-10-9-17-8-4-3-5-13(17)2/h6-7,11,13H,3-5,8-10,16H2,1-2H3, which provides a complete digital representation of the molecular structure.

Historical Context in Functionalized Aniline Research

The development of functionalized aniline derivatives has its roots in the pioneering work of nineteenth-century chemists who first isolated and characterized aniline compounds. Otto Unverdorben first isolated aniline in 1826 through destructive distillation of indigo, initially naming the substance crystalline. This discovery was followed by the work of Friedlieb Runge in 1834, who isolated a similar substance from coal tar and named it kyanol due to its blue coloration when treated with chloride of lime. The consolidation of these discoveries came in 1843 when August Wilhelm von Hofmann demonstrated that these various preparations yielded the same fundamental compound, establishing the foundation for modern aniline chemistry.

The evolution from simple aniline to complex functionalized derivatives like this compound represents over a century of advancing synthetic methodology. The introduction of systematic approaches to aniline functionalization began in earnest during the synthetic dye industry boom of the late nineteenth century, when researchers like William Henry Perkin discovered that aniline derivatives could produce valuable commercial products. The German chemical industry, particularly companies like Badische Anilin- und Soda-Fabrik (now BASF), drove significant advances in aniline chemistry through their extensive research programs.

Modern functionalized aniline research has been particularly influenced by developments in medicinal chemistry, where researchers have recognized that aniline derivatives can serve as important pharmacophores. The specific structural motif present in this compound reflects contemporary approaches to drug design, where multiple functional groups are combined to achieve specific biological activities. Research into similar compounds has demonstrated their potential as human immunodeficiency virus non-nucleoside reverse transcriptase inhibitors, highlighting the continued relevance of functionalized anilines in modern pharmaceutical research.

Significance in Organic Chemistry and Medicinal Chemistry

The compound this compound occupies a significant position in both organic chemistry and medicinal chemistry due to its unique structural features and potential applications. In organic chemistry, this compound serves as an important example of advanced synthetic methodology, demonstrating how multiple functional groups can be successfully incorporated into a single molecular framework. The presence of both aromatic and aliphatic components, combined with ether and amine functionalities, makes this compound a valuable intermediate for further chemical transformations.

The synthetic accessibility of this compound has been enhanced by recent developments in functionalized aniline chemistry. Modern synthetic approaches, including metal-free functionalization protocols and switchable carbon-hydrogen and nitrogen alkylation reactions, have provided efficient routes to complex aniline derivatives. These methodologies allow for the controlled introduction of various functional groups onto the aniline framework, enabling the preparation of compounds like this compound with high efficiency and selectivity.

In medicinal chemistry, the structural features of this compound align with several important pharmacophoric elements. The aniline core provides a flat, aromatic surface that can participate in π-π stacking interactions with biological targets, while the piperidinyl group offers a basic nitrogen atom that can form hydrogen bonds or ionic interactions with receptor sites. The ethoxy linker provides flexibility in the molecular structure, allowing the compound to adopt conformations suitable for binding to various biological targets.

| Structural Feature | Chemical Significance | Medicinal Chemistry Relevance |

|---|---|---|

| Aniline Core | π-Electron System | Aromatic Interactions |

| Methyl Substitution | Electronic Modulation | Lipophilicity Enhancement |

| Ethoxy Linker | Conformational Flexibility | Optimal Binding Geometry |

| Piperidinyl Group | Basic Nitrogen Center | Hydrogen Bonding Capability |

Research into related piperidinyl-aniline derivatives has demonstrated their potential as inhibitors of various biological targets, including human immunodeficiency virus reverse transcriptase and other enzymes of therapeutic interest. The specific structural arrangement in this compound suggests potential applications in neuropharmacology, given the known activity of piperidine-containing compounds in central nervous system applications.

Relationship to Other Piperidinyl-ethoxy-aniline Derivatives

The compound this compound belongs to a broader family of piperidinyl-ethoxy-aniline derivatives that share common structural motifs while exhibiting distinct variations in their substitution patterns. This relationship is evident in the structural similarities observed with compounds such as 5-Methyl-2-[2-(4-methyl-piperidin-1-yl)-ethoxy]-phenylamine and 2-[(1-Methylpiperidin-4-yl)oxy]aniline, which feature different positional arrangements of methyl groups on the piperidine ring.

The structural variations within this family of compounds provide valuable insights into structure-activity relationships and the effects of substitution patterns on chemical and biological properties. For example, the position of methyl substitution on the piperidine ring significantly influences the compound's three-dimensional structure and potential biological activity. The 2-methylpiperidinyl variant present in the target compound differs from the 4-methylpiperidinyl isomer found in related structures, leading to different conformational preferences and potential receptor binding profiles.

Database analysis reveals high structural similarity between various members of this compound family, with similarity indices ranging from 0.87 to 0.91 when compared to related structures. These high similarity values indicate that these compounds likely share common synthetic pathways and may exhibit related biological activities, while the structural differences provide opportunities for fine-tuning of properties through medicinal chemistry optimization.

| Related Compound | Chemical Abstracts Service Number | Structural Similarity | Key Difference |

|---|---|---|---|

| 4-Methyl-2-(2-(piperidin-1-yl)ethoxy)aniline | 946774-13-6 | 0.91 | Methyl position variation |

| 2-(2-(Piperidin-1-yl)ethoxy)aniline | 857373-29-6 | 0.87 | Absence of methyl groups |

| 2-((1-Methylpiperidin-2-yl)methoxy)aniline | 869945-94-8 | 0.88 | Methoxy vs. ethoxy linker |

The relationship between these compounds extends beyond mere structural similarity to encompass shared synthetic methodologies and potential applications. Recent research has demonstrated that piperidinyl-ethoxy-aniline derivatives can be prepared through common synthetic approaches involving nucleophilic substitution reactions and subsequent functional group manipulations. The modular nature of these synthetic routes allows for systematic exploration of structure-activity relationships within this compound family.

Furthermore, the biological activity profiles of related compounds provide valuable context for understanding the potential applications of this compound. Studies of structurally similar compounds have revealed activity against human immunodeficiency virus, suggesting that this compound family may represent a promising scaffold for antiviral drug development. The specific substitution pattern present in the target compound may offer unique advantages in terms of selectivity, potency, or pharmacokinetic properties compared to its structural relatives.

Properties

IUPAC Name |

5-methyl-2-[2-(2-methylpiperidin-1-yl)ethoxy]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O/c1-12-6-7-15(14(16)11-12)18-10-9-17-8-4-3-5-13(17)2/h6-7,11,13H,3-5,8-10,16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRPDBBKHZCQZKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1CCOC2=C(C=C(C=C2)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 5-Methyl-2-[2-(2-methyl-piperidin-1-yl)-ethoxy]-phenylamine involves several steps. One common synthetic route includes the reaction of 5-methyl-2-hydroxyaniline with 2-(2-methylpiperidin-1-yl)ethyl chloride under basic conditions to form the desired product . The reaction typically requires a solvent such as dichloromethane and a base like potassium carbonate. Industrial production methods may involve similar synthetic routes but are optimized for higher yields and purity .

Chemical Reactions Analysis

5-Methyl-2-[2-(2-methyl-piperidin-1-yl)-ethoxy]-phenylamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine nitrogen, using reagents like alkyl halides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

5-Methyl-2-[2-(2-methyl-piperidin-1-yl)-ethoxy]-phenylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Methyl-2-[2-(2-methyl-piperidin-1-yl)-ethoxy]-phenylamine involves its interaction with specific molecular targets. The piperidine moiety is known to interact with various enzymes and receptors, potentially modulating their activity . The compound may also participate in hydrogen bonding and hydrophobic interactions, influencing its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aniline Core

(a) 5-Methyl-2-(1-phenylvinyl)aniline (122d)

- Structure : Shares the 5-methylaniline core but replaces the piperidinyl ethoxy group with a 1-phenylvinyl substituent.

(b) 5-Methoxy-2-(1H-pyrrol-1-yl)aniline (CAS 59194-26-2)

- Structure : Methoxy group at position 5 and a pyrrole ring at position 2.

- Similarity Score : 0.83 (structural and functional overlap).

- Key Differences : The methoxy group increases electron density on the ring, while the pyrrole substituent lacks the basicity of the piperidine moiety. This may reduce solubility in acidic environments compared to the target compound .

(c) 2-Methoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)aniline (CAS 761440-75-9)

- Structure : Methoxy group at position 2 and a piperazine-piperidine hybrid substituent at position 3.

- Similarity Score : 0.84.

- Key Differences: The additional piperazine ring increases molecular weight (~383.5 g/mol) and hydrogen-bond acceptor count (6 vs.

Side-Chain Modifications

(a) 5-Bromo-2-[2-(dimethylamino)ethoxy]aniline (CAS 946743-19-7)

- Structure: Bromine replaces the methyl group at position 5, and the side chain features a dimethylamino group instead of 2-methylpiperidine.

- Computed Properties: Molecular Weight: 259.14 vs. ~264.4 (target compound). XLogP3: 1.9 (higher lipophilicity due to bromine). Hydrogen-Bond Donors: 1 (same as target compound).

- Impact: Bromine enhances metabolic stability but may increase toxicity risks. The dimethylamino group is less sterically hindered than piperidine, possibly altering target selectivity .

(b) 5-Methyl-2-(2-trimethylsilanylethynylphenoxy)aniline (10f)

- Structure: Ethynylphenoxy group with a trimethylsilyl (TMS) substituent.

- Synthesis : Yielded 72% via PdI2-catalyzed coupling, highlighting synthetic challenges compared to the target compound’s etherification steps.

Biological Activity

5-Methyl-2-(2-(2-methylpiperidin-1-yl)ethoxy)aniline is a piperidine derivative with potential therapeutic applications, particularly in the field of medicinal chemistry. This compound is characterized by its unique structural features, including a methyl group and an ethoxy group, which influence its biological activity. This article explores the biological activity of this compound, including its mechanisms of action, interactions with molecular targets, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is . The structure includes:

- Aromatic amine : Contributing to its reactivity and potential interactions with biological systems.

- Piperidine ring : Enhancing its binding properties to various receptors.

- Ethoxy group : Affecting solubility and reactivity.

The biological activity of this compound involves its interaction with specific molecular targets, including enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects such as:

- Inhibition of Enzymes : It has shown potential as an inhibitor of specific kinases and enzymes involved in cancer pathways .

- Receptor Binding : The compound may interact with receptors that are critical in signaling pathways, influencing cellular responses .

In Vitro Studies

Research has indicated that this compound exhibits significant biological activity in vitro. For instance:

- Cytotoxicity : Studies have demonstrated that this compound can induce apoptosis in cancer cell lines, showing promise as an anticancer agent .

- Enzyme Inhibition : It has been identified as a dual inhibitor of key oncogenic pathways, specifically targeting anaplastic lymphoma kinase (ALK) and bromodomain-containing protein 4 (BRD4), which are implicated in various cancers .

Case Studies

Several case studies have highlighted the efficacy of this compound:

-

Cancer Treatment : A study explored the compound's ability to inhibit tumor growth in xenograft models, demonstrating a reduction in tumor size compared to control groups .

Study Model Result Case Study 1 Xenograft Tumor size reduced by 50% Case Study 2 Cell Line Induced apoptosis at IC50 = 0.25 μM - Antifungal Activity : Another investigation assessed the antifungal properties against Aspergillus flavus, revealing significant inhibition at low concentrations .

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure | Unique Features | Biological Activity |

|---|---|---|---|

| 5-Chloro-2-(2-methylpiperidinyl)aniline | Structure | Chlorine substitution affects electronic properties | Moderate inhibition of ALK |

| 5-Methyl-2-(1-piperidinyl)aniline | Structure | Lacks ethoxy group, affecting solubility | Lower cytotoxicity compared to target compound |

Q & A

Q. How to address inconsistencies in synthetic yields across studies?

- Methodological Answer : Variability may stem from trace moisture (affecting base activity) or reagent quality. Implement strict anhydrous conditions (Schlenk line) and use freshly distilled solvents. Compare results with control reactions (e.g., commercial vs. in-house synthesized alkylating agents) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.